![molecular formula C6H3N4NaO2 B2628887 Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate CAS No. 2377031-62-2](/img/structure/B2628887.png)
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
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Overview
Description
“Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is a chemical compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been reported to have excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps. In one method, compounds were obtained by reaction in n-butanol in the presence of 10 mol% p-toluenesulfonic acid (p-TsOH) with yields of 45–85%. These compounds then reacted with phosphorus oxychloride (POCl3) at 100 ℃ for 1–3 h to give the final products in 85–95% yield .
Molecular Structure Analysis
The molecular structure of “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is characterized by a 1,2,4-triazolo[1,5-a]pyrimidine core. This core is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .
Chemical Reactions Analysis
1,2,4-Triazolo[1,5-a]pyrimidines have been reported to show excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT . This suggests that they may undergo chemical reactions that allow them to interact with enzymes and inhibit their activity.
Physical And Chemical Properties Analysis
“Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is a powder with a molecular weight of 186.11. It has a storage temperature of room temperature (RT) and a purity of 95%. Its IUPAC name is sodium 6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate .
Scientific Research Applications
Antibacterial Agents
EN300-7459703 has been studied for its potential as an antibacterial agent. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit bacterial growth, making it a promising candidate for developing new antibiotics . This application is particularly important given the rising issue of antibiotic resistance.
Antifungal Compounds
Research has also explored the use of EN300-7459703 in antifungal treatments. The compound’s structure allows it to interfere with fungal cell wall synthesis, providing a basis for developing new antifungal medications . This is crucial for treating fungal infections that are resistant to current therapies.
Antiviral Applications
EN300-7459703 has shown potential in antiviral research. Its ability to inhibit viral replication makes it a candidate for developing treatments against various viral infections . This application is especially relevant in the context of emerging viral diseases.
Anticancer Research
The compound has been investigated for its anticancer properties. Studies suggest that EN300-7459703 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy . This application is significant for developing targeted cancer treatments with fewer side effects.
Anti-inflammatory Agents
EN300-7459703 has been explored for its anti-inflammatory properties. The compound can modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease . This application is vital for managing chronic inflammatory conditions.
Cardiovascular Therapeutics
Research has indicated that EN300-7459703 might have applications in cardiovascular medicine. Its ability to act as a vasodilator can help in managing conditions like hypertension and coronary artery disease . This application is important for developing new cardiovascular drugs with improved efficacy and safety profiles.
Mechanism of Action
While the exact mechanism of action of “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” is not clear, compounds with a 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one skeleton have shown remarkable anti-epileptic activities . The structure-activity relationship (SAR) analysis showed that the pyrimidine-7(4H)-one motif is the necessary “active core” of anti-epileptic activity .
Safety and Hazards
The safety information for “Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2.Na/c11-2-4-1-7-6-8-3-9-10(6)5(4)12;/h1-3,12H;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPNSZAMUGDAG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;6-formyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
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